Tert-butyl (5-acetyl-2-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-(5-acetyl-2-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an acetyl group, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-acetyl-2-fluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-acetyl-2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-acetyl-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(5-acetyl-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology and Medicine: In biological and medicinal research, this compound is used in the development of pharmaceuticals. Its stability and reactivity make it a valuable building block for drug synthesis .
Industry: In the industrial sector, tert-butyl N-(5-acetyl-2-fluorophenyl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its versatility allows for its incorporation into various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-acetyl-2-fluorophenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is protecting or modifying .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: Another derivative with different substituents, used in various synthetic applications.
Uniqueness: tert-Butyl N-(5-acetyl-2-fluorophenyl)carbamate is unique due to the presence of the acetyl and fluorophenyl groups, which provide additional reactivity and selectivity in chemical reactions. These functional groups allow for more diverse applications compared to simpler carbamates .
Properties
Molecular Formula |
C13H16FNO3 |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
tert-butyl N-(5-acetyl-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)9-5-6-10(14)11(7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
ALJMURNVXKEDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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